molecular formula C5H6Cl4O3 B11966098 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one CAS No. 17558-87-1

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one

Cat. No.: B11966098
CAS No.: 17558-87-1
M. Wt: 255.9 g/mol
InChI Key: QYNWGUFGUGQFOS-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one is a chemical compound with the molecular formula C5H6Cl4O3 It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a pentanone backbone

Preparation Methods

The synthesis of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one typically involves the chlorination of 1,5-dihydroxypentan-3-one. The reaction conditions often require the use of chlorine gas in the presence of a suitable catalyst to achieve the desired tetrachlorination. Industrial production methods may involve continuous flow reactors to ensure efficient and controlled chlorination processes.

Chemical Reactions Analysis

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one include:

    1,5-Dihydroxypentan-3-one: Lacks the chlorine atoms, making it less reactive in certain contexts.

    2,2,4,4-Tetrachloropentan-3-one: Lacks the hydroxyl groups, affecting its solubility and reactivity. The uniqueness of this compound lies in the combination of both chlorine and hydroxyl groups, providing a balance of reactivity and stability that is not found in its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

17558-87-1

Molecular Formula

C5H6Cl4O3

Molecular Weight

255.9 g/mol

IUPAC Name

2,2,4,4-tetrachloro-1,5-dihydroxypentan-3-one

InChI

InChI=1S/C5H6Cl4O3/c6-4(7,1-10)3(12)5(8,9)2-11/h10-11H,1-2H2

InChI Key

QYNWGUFGUGQFOS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)C(CO)(Cl)Cl)(Cl)Cl)O

Origin of Product

United States

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